molecular formula C12H17N B3224279 (2S)-2-(4-methylphenyl)piperidine CAS No. 1228543-12-1

(2S)-2-(4-methylphenyl)piperidine

Cat. No.: B3224279
CAS No.: 1228543-12-1
M. Wt: 175.27 g/mol
InChI Key: RPMPQNRTPBUGIW-LBPRGKRZSA-N
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Description

(2S)-2-(4-methylphenyl)piperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery research. Piperidine is a fundamental scaffold in pharmaceuticals, present in a wide range of therapeutic agents due to its ability to effectively interact with active sites of enzymes and receptors . The nitrogen atom in the piperidine ring is a key feature, enabling the formation of hydrogen bonds with key amino acids in biological targets, thereby enhancing binding affinity and influencing the compound's mechanism of action . This compound serves as a versatile synthetic building block, particularly useful for structure-activity relationship (SAR) studies. Researchers can utilize the chiral center and the aromatic ring system to develop novel molecules with potential pharmacological activity. Piperidine-based compounds are extensively investigated as potential inhibitors for various disease targets. Recent research highlights the application of similar 4-piperidine-based compounds as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme, a promising target for drug development against cancer and tuberculosis . Furthermore, natural piperidine alkaloids like piperine have demonstrated notable anticonvulsant activity in research models, with studies suggesting sodium channel antagonism as a contributing mechanism . The specific stereochemistry of this compound is critical for its interaction with chiral biological systems, making it a valuable intermediate for the rational design of selective and potent drug candidates. This product is intended for research and development applications in a controlled laboratory environment. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(4-methylphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMPQNRTPBUGIW-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2s 2 4 Methylphenyl Piperidine and Its Chiral Precursors

Enantioselective Synthesis Strategies for (2S)-2-(4-methylphenyl)piperidine

The direct construction of the chiral center at the C2 position of the piperidine (B6355638) ring with high enantioselectivity is a key challenge. Various catalytic asymmetric approaches have been developed to address this.

Asymmetric Catalytic Approaches

Asymmetric catalysis, utilizing either small organic molecules or transition metal complexes, offers a powerful and atom-economical means to synthesize enantioenriched piperidines. nih.gov

Organocatalysis has emerged as a robust strategy for the asymmetric synthesis of heterocyclic compounds, providing an alternative to metal-based catalysts. greyhoundchrom.commdpi.com These reactions often proceed through the formation of chiral enamines or iminium ions, which then undergo stereocontrolled cyclization or amination.

A biomimetic approach using organocatalysts has been successfully employed for the synthesis of 2-substituted piperidine alkaloids. nih.govacs.org For instance, proline and its derivatives can catalyze the asymmetric Mannich reaction between aldehydes and imines, leading to the formation of chiral piperidine precursors with high enantioselectivity. acs.org Cascade reactions, where multiple bonds are formed in a single operation, have also been developed using organocatalysts to construct polysubstituted piperidines. soton.ac.ukacs.org These methods often involve a Michael addition followed by an intramolecular cyclization, establishing multiple stereocenters with excellent control. soton.ac.ukacs.org

Key Findings in Organocatalytic Synthesis:

Catalyst Type Reaction Key Features Reference
Proline-based Mannich reaction Biomimetic, high enantioselectivity (up to 97% ee) nih.govacs.org
Diphenylprolinol silyl (B83357) ether Domino Michael/cyclization Forms four contiguous stereocenters acs.org

The asymmetric hydrogenation of unsaturated precursors, such as pyridinium (B92312) salts or tetrahydropyridines, is a highly efficient method for producing chiral piperidines. nih.govacs.org Transition metal complexes of iridium, rhodium, and ruthenium, featuring chiral ligands, are commonly employed for this purpose. nih.govacs.orgdiva-portal.org

Iridium catalysts, in particular, have shown great promise in the enantioselective hydrogenation of 2-alkyl- and 2-arylpyridinium salts. nih.gov For example, using an iridium complex with the MeO-BoQPhos ligand, various 2-substituted piperidines have been synthesized with high enantiomeric excesses. nih.gov Similarly, rhodium complexes with chiral bisphosphine ligands like Ph-BPE are effective for the asymmetric hydrogenation of tetrahydropyrazines, a related class of heterocycles, suggesting their potential for piperidine synthesis. princeton.edursc.org Ruthenium catalysts have also been utilized, often in combination with chiral diamine ligands, for the asymmetric hydrogenation of aromatic and heteroaromatic compounds.

Representative Results in Asymmetric Hydrogenation: | Metal | Ligand Type | Substrate | Enantioselectivity (er or ee) | Reference | | --- | --- | --- | --- | | Iridium | MeO-BoQPhos | 2-Alkylpyridinium salts | Up to 93:7 er | nih.gov | | Iridium | Tridentate Spiro Aminophosphine | Ketones, Esters | High activity and enantioselectivity | nih.gov | | Rhodium | (R)-BINAP | Tetrahydropyrazine | 99% ee | princeton.edu | | Rhodium | Bisphosphine | Enamides | Excellent ees | diva-portal.org |

The design and application of chiral ligands are central to the success of transition metal-catalyzed asymmetric synthesis. mdpi.com These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

A variety of chiral ligands, including bisphosphines (e.g., BINAP, Ph-BPE), N-heterocyclic carbenes (NHCs), and spirocyclic ligands, have been developed and successfully applied in the synthesis of chiral piperidines and related compounds. princeton.edursc.orgnih.gov For example, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base generated from n-BuLi and (+)-sparteine. whiterose.ac.uk Additionally, palladium-catalyzed asymmetric allylic alkylation, employing chiral phosphine (B1218219) ligands, can be used to construct chiral piperidine precursors.

Diastereoselective Synthesis from Chiral Pool Materials or Chiral Auxiliaries

An alternative to enantioselective catalysis is the use of chiral starting materials derived from the "chiral pool" (e.g., amino acids, sugars) or the temporary attachment of a chiral auxiliary. These strategies rely on the existing stereocenter to control the formation of new stereocenters.

The diastereoselective reduction of chiral piperidine β-enamino esters, derived from chiral amines like (S)-1-phenylethylamine, has been shown to produce 2-substituted piperidines with good diastereoselectivity. clockss.orgresearchgate.net The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Intramolecular cyclization reactions of acyclic precursors containing a chiral element are a powerful method for constructing chiral piperidine rings. nih.gov The stereochemistry of the newly formed ring is dictated by the stereocenter already present in the substrate.

For instance, the cyclization of aldehydes catalyzed by acids can lead to the formation of trisubstituted piperidines with high diastereoselectivity. nih.gov Similarly, radical cyclizations of precursors bearing a chiral auxiliary have been used to synthesize stereodefined piperidines. birmingham.ac.uk A notable example involves the double reductive amination of a 1,5-keto-aldehyde attached to an η4-dienetricarbonyliron complex, which acts as a powerful chiral auxiliary, yielding a single diastereoisomeric piperidine product. nih.gov

Examples of Diastereoselective Cyclizations:

Reaction Type Chiral Source Key Features Reference
Carbonyl ene and Prins cyclisations Pre-existing stereocenter Diastereomeric ratios up to 99:1 nih.gov
Double reductive amination η4-dienetricarbonyliron complex Complete stereocontrol, single diastereoisomer nih.gov
Radical cyclization Chiral auxiliary Diastereomeric ratios up to 40:1 birmingham.ac.uk
Utilization of Chiral Auxiliary-Guided Methodologies (e.g., Evans oxazolidinones)

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org Among the most effective and widely used are the Evans oxazolidinone auxiliaries, developed by David A. Evans. rsc.orgresearchgate.net These auxiliaries are typically derived from readily available and inexpensive chiral amino acids. researchgate.net The underlying principle of this methodology involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org

The synthesis using an Evans-type oxazolidinone generally follows these steps:

Acylation : The chiral oxazolidinone is first acylated with a suitable carboxylic acid derivative. This is often achieved by deprotonating the oxazolidinone with a strong base like butyllithium, followed by reaction with an acyl chloride. rsc.org

Diastereoselective Reaction : The resulting chiral N-acyl oxazolidinone is then subjected to a stereoselective transformation. For the synthesis of piperidine precursors, this could involve an asymmetric alkylation or an aldol (B89426) reaction. wikipedia.orgresearchgate.net The steric bulk of the substituent on the oxazolidinone (e.g., benzyl (B1604629) from phenylalanine or isopropyl from valine) effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. wikipedia.orgbath.ac.uk

Cleavage of the Auxiliary : After the key stereocenter has been set, the chiral auxiliary is removed. This can be accomplished through various hydrolytic or reductive methods, yielding the chiral carboxylic acid, alcohol, or amide, while the auxiliary can often be recovered and reused. wikipedia.org

While direct synthesis of this compound using Evans auxiliaries is not extensively documented in dedicated studies, the methodology's robustness has been proven in the synthesis of a vast array of chiral molecules, including complex natural products. researchgate.netresearchgate.net The synthesis of chiral lactams, which are direct precursors to piperidines, has been successfully achieved using this approach, demonstrating its applicability. rsc.orgnih.gov

Chemoenzymatic Routes to Enantioenriched Intermediates

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly powerful for creating enantioenriched molecules like this compound.

A prominent strategy is the deracemization of racemic amines, which transforms a 50:50 mixture of enantiomers into a single desired enantiomer. A one-pot cascade reaction employing an amine oxidase (AmOx) and an imine reductase (IRED) has proven highly effective for nitrogen heterocycles. acs.orgnih.gov In this cascade, the amine oxidase selectively oxidizes one enantiomer (e.g., the (R)-enantiomer) to an achiral imine or enamine intermediate. Concurrently, the imine reductase, which is selective for the opposite enantiomer (S), reduces the intermediate to the desired (S)-amine. This process continuously removes the unwanted (R)-enantiomer and converts the resulting intermediate into the (S)-product, theoretically allowing for a 100% yield of the desired enantiomer. acs.orgnih.gov This method has been successfully applied to the deracemization of various 2-substituted piperidines and pyrrolidines. acs.org

Another chemoenzymatic approach involves the stereoselective monoamination of 1,5-diketones using ω-transaminases. The resulting aminoketone can spontaneously cyclize to a Δ¹-piperideine intermediate, which is then stereoselectively reduced to the desired piperidine diastereomer. nih.gov

These enzymatic methods offer significant advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact, making them attractive for pharmaceutical synthesis. acs.org

Development of Key Synthetic Intermediates and Precursors

The efficient synthesis of this compound relies heavily on the strategic preparation of key intermediates and precursors. The primary focus is on constructing the substituted pyridine (B92270) ring and then stereoselectively reducing it to the desired piperidine.

Synthesis of Substituted Pyridine Derivatives as Precursors

The most logical precursor for 2-(4-methylphenyl)piperidine (B1630802) is 2-(4-methylphenyl)pyridine, also known as 2-(p-tolyl)pyridine. Various synthetic methods exist for creating such substituted pyridines. One common approach is the Kröhnke pyridine synthesis. Another powerful method involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, between a pyridine derivative (e.g., 2-bromopyridine) and a boronic acid (e.g., 4-methylphenylboronic acid).

A metal-free [3+3] annulation reaction between enamines and β,β-dichloromethyl peroxides offers another route to polysubstituted pyridines. mdpi.com For example, the reaction can yield products like 2-methyl-6-(p-tolyl)nicotinonitrile. mdpi.com Additionally, one-pot, three-component reactions using acetophenones (like 4'-methylacetophenone), an aldehyde, and an ammonium (B1175870) salt (as the nitrogen source) can be employed to synthesize 2,4,6-triaryl pyridines. While not yielding the exact target precursor, these methods highlight the versatility in constructing substituted pyridine rings. A historical method for preparing 4-p-tolylpyridine involved reacting p,α-dimethylstyrene with formaldehyde (B43269) and methylamine (B109427) hydrochloride. acs.orgacs.org

Below is a table summarizing the synthesis of a related pyridine precursor.

Table 1: Synthesis of 2-Methyl-6-(p-tolyl)nicotinonitrile
ReactantsConditionsProductYieldReference
Enamine, β,β-Dichloromethyl peroxideKOH, DMSO, Room Temperature, 5h2-Methyl-6-(p-tolyl)nicotinonitrile78% mdpi.com

Stereoselective Reduction Strategies for Piperidine Ring Formation

Once the 2-(4-methylphenyl)pyridine precursor is obtained, the critical step is the stereoselective reduction of the pyridine ring to form the chiral piperidine. Asymmetric hydrogenation is a premier method for this transformation. This typically involves using a chiral catalyst, often a transition metal complex (like rhodium or ruthenium) with a chiral phosphine ligand. nih.govnih.gov

For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines using ligands like MeO-BoQPhos has achieved high levels of enantioselectivity (up to 93:7 er). researchgate.net Similarly, rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones using ligands like Binapine has yielded chiral alcohols with up to 99% enantiomeric excess, which can be further transformed into piperidines. nih.gov

Another strategy involves the reduction of an activated form of the pyridine, such as a pyridinium salt. This approach can be highly effective for achieving enantioselectivity. researchgate.net A chemo-enzymatic method can also be employed, where a tetrahydropyridine (B1245486) intermediate is generated and subsequently reduced stereoselectively by an ene-imine reductase. acs.orgnih.gov

Optimization of Reaction Conditions for Yield and Enantiomeric Purity

Achieving high yield and excellent enantiomeric excess (ee) is paramount in asymmetric synthesis. This requires meticulous optimization of reaction parameters. For catalytic asymmetric hydrogenations, key variables include the choice of catalyst (metal and ligand), solvent, temperature, and hydrogen pressure. nih.gov

Kinetic resolution is another process where optimization is crucial. In the kinetic resolution of 2-arylpiperidines using a chiral base like n-BuLi/(+)-sparteine, factors such as the amount of base, reaction time, and temperature directly impact the yield and enantiomeric ratio (er) of the recovered starting material and the product. rsc.org For example, in the kinetic resolution of a spirocyclic 2-arylpiperidine, initial conditions yielded the recovered starting material in 38% yield with a high er of 97:3. rsc.org

The choice of solvent can also dramatically influence the outcome. In chemo-enzymatic deracemization reactions, the solvent system must support the activity and stability of multiple enzymes while ensuring substrate solubility. acs.org Similarly, in rhodium-catalyzed carbometalation reactions to form tetrahydropyridine intermediates, the solvent mixture (e.g., THF:toluene:H₂O) and the base (e.g., aq. CsOH) are critical for both yield and enantioselectivity. nih.gov

Below is a table showing the effect of optimization on a kinetic resolution reaction.

Table 2: Optimization of Kinetic Resolution of a Spirocyclic 2-Arylpiperidine
Parameter VariedConditionsRecovered SM YieldRecovered SM erReference
Base/Ligandn-BuLi / (+)-sparteine38%97:3 rsc.org
ScaleGram-scale reactionExcellent yields and high enantiomer ratios maintained rsc.org

Derivatization and Functionalization of the 2s 2 4 Methylphenyl Piperidine Scaffold

Regioselective Functionalization of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a primary site for chemical modification due to its inherent nucleophilicity. Reactions at this position are typically regioselective and provide a straightforward method for introducing a wide array of substituents.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of (2S)-2-(4-methylphenyl)piperidine can be readily functionalized through N-alkylation and N-acylation reactions. These are fundamental transformations for secondary amines and proceed under well-established conditions.

N-Alkylation is commonly achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or an organic base like N,N-diisopropylethylamine (DIEA), neutralizes the hydrohalic acid formed during the reaction, driving it to completion. researchgate.netchemicalforums.com To prevent the formation of a quaternary ammonium (B1175870) salt, the alkyl halide is often added slowly to ensure the piperidine remains in excess. researchgate.net Alternative methods, such as reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), or advanced metallaphotoredox protocols, offer broad applicability for introducing diverse alkyl groups under mild conditions. chemicalforums.comprinceton.edu

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride (B1165640). These reactions are typically rapid and high-yielding, often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. This functionalization introduces an amide group, which can alter the electronic properties and conformational flexibility of the piperidine ring.

Table 1: General Methods for N-Alkylation and N-Acylation of Secondary Piperidines

Reaction Type Reagents Base/Catalyst Solvent Key Features
N-Alkylation Alkyl Halide (R-X) K₂CO₃ or DIEA Acetonitrile, DMF Standard, effective method. researchgate.net
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) Acetic Acid (cat.) Dichloromethane, THF Forms C-N bond in one pot. chemicalforums.com
Metallaphotoredox Alkyl Bromide Ir-photocatalyst, Cu(II) salt, Ligand MeCN Broad scope, mild conditions. princeton.edu
N-Acylation Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) Pyridine (B92270), Triethylamine Dichloromethane, THF Generally high-yielding and fast.

Formation of N-Heterocyclic Derivatives

The piperidine nitrogen can serve as an anchor point for the construction of more complex N-heterocyclic systems. While direct annulation onto the this compound is less common, N-functionalization provides precursors for subsequent intramolecular cyclizations. For instance, N-alkylation with a bifunctional reagent can introduce a chain containing a second reactive group. This appended chain can then undergo a cyclization reaction with another part of the molecule to form fused or bridged bicyclic structures.

Studies on related chiral piperidines have shown that enantioenriched N-substituted piperidines can be transformed into biologically relevant fused tricyclic systems, such as hexahydropyridoindoles and benzoquinolizidines. nih.gov This strategy highlights the utility of N-functionalization as a key step in building molecular complexity. Another example involves the zinc(II)-mediated reaction of piperidine derivatives with nitriles to form N-substituted amidines, which are themselves valuable heterocyclic synthons.

Stereoselective Functionalization of the Piperidine Ring

Direct functionalization of the C-H bonds of the piperidine ring presents a powerful strategy for creating substituted analogues. These reactions can be highly regio- and stereoselective, with the outcomes often dictated by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen.

Substitution Reactions at Unsubstituted Piperidine Carbons

Modern catalytic methods enable the direct introduction of substituents at the C2, C3, and C4 positions of the piperidine ring, which are traditionally difficult to functionalize selectively.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are particularly effective. The site selectivity of these reactions is controlled by both the catalyst and the N-protecting group. For example, C-H functionalization of N-Boc-piperidine with a rhodium catalyst like Rh₂(R-TCPTAD)₄ can generate 2-substituted analogues. google.comnih.gov In contrast, using a different N-protecting group, such as N-brosyl, with a catalyst like Rh₂(R-TPPTTL)₄ can also lead to highly diastereoselective C2-functionalization. google.comnih.gov Functionalization at the C4 position can be achieved by using specific N-acyl protecting groups in combination with a catalyst such as Rh₂(S-2-Cl-5-BrTPCP)₄. google.com

An alternative approach involves the electrochemical anodic methoxylation of an N-formyl piperidine. This introduces a methoxy (B1213986) group at the C2 position, which acts as a precursor to an N-acyliminium ion. This reactive intermediate can then be displaced by various carbon nucleophiles to introduce substituents specifically at the C2 position. nih.gov Furthermore, regioselective alkylation at the C3 position has been achieved by converting piperidine into its corresponding enamide (Δ¹-piperideine), followed by deprotonation and reaction with an alkyl halide. odu.edu

Table 2: Site-Selective Functionalization of the Piperidine Ring

Target Position Method Reagents/Catalyst Protecting Group Outcome
C2 Rh-catalyzed C-H Insertion Aryldiazoacetate, Rh₂(R-TCPTAD)₄ N-Boc 2-Substituted Piperidine. google.comnih.gov
C2 Rh-catalyzed C-H Insertion Aryldiazoacetate, Rh₂(R-TPPTTL)₄ N-Brosyl Highly diastereoselective 2-substitution. google.comnih.gov
C2 Anodic Methoxylation Electrolysis, Methanol N-Formyl Forms 2-methoxy precursor for nucleophilic substitution. nih.gov
C3 Enamide Alkylation LDA, Alkyl Halide None (transient N-chloro) 3-Alkylpiperidine. odu.edu
C4 Rh-catalyzed C-H Insertion Aryldiazoacetate, Rh₂(S-2-Cl-5-BrTPCP)₄ N-α-oxoarylacetyl 4-Substituted Piperidine. google.com

Stereochemical Implications of New Stereocenters

When a new substituent is introduced onto the piperidine ring of this compound, a new stereocenter is often created. The stereochemical outcome of this process is of critical importance. The pre-existing (S)-stereocenter at the C2 position can exert significant diastereoselective control over the reaction.

In rhodium-catalyzed C-H insertion reactions, the formation of a new stereocenter at C2 results in a 2,2-disubstituted piperidine. The diastereomeric ratio (d.r.) of the products is highly dependent on the catalyst and the N-protecting group used. For instance, reactions catalyzed by Rh₂(R-TPPTTL)₄ on N-Bs-piperidine have been shown to be highly diastereoselective, achieving d.r. values of >30:1. google.com The enantioselectivity (ee) is also a key consideration, with different catalysts providing varying levels of enantiocontrol over the newly formed stereocenter. google.com

The introduction of a substituent at C4 creates a 2,4-disubstituted piperidine. The facial selectivity of the attack on the C4-H bond will be influenced by the pseudo-axial or pseudo-equatorial orientation of the 2-(4-methylphenyl) group, which is in turn governed by the conformation of the piperidine ring. The interplay between the existing chirality and the chiral catalyst determines the final stereochemistry of the product.

Electrophilic and Nucleophilic Aromatic Substitution on the 4-Methylphenyl Moiety

The 4-methylphenyl (p-tolyl) ring offers a third site for functionalization through aromatic substitution reactions. The reactivity of this ring is governed by the electronic effects of its existing substituents: the activating, ortho-, para-directing methyl group and the activating, ortho-, para-directing piperidin-2-yl group.

Electrophilic aromatic substitution (EAS) is the characteristic reaction of this electron-rich aromatic ring. The combined directing effects of the methyl group (at C4 of the phenyl ring) and the piperidin-2-yl group (at C1) strongly activate the ring towards electrophiles and direct incoming substituents to the positions ortho to the methyl group (C3 and C5). ulisboa.pt Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are expected to yield predominantly 3-substituted or 3,5-disubstituted products on the phenyl ring. The piperidine nitrogen, being basic, may require protection or the use of specific reaction conditions to prevent it from coordinating with the electrophile or Lewis acid catalyst, which would deactivate the ring. libretexts.org Studies on the nitration of related di-p-tolyl compounds confirm that substitution occurs on the activated tolyl ring. rsc.orgrsc.org

Conversely, nucleophilic aromatic substitution (SNA_r) on the 4-methylphenyl moiety is generally not feasible. This reaction requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org The 4-methylphenyl ring in the parent compound is electron-rich due to the presence of two activating groups, making it highly deactivated for nucleophilic attack. For an SNA_r reaction to occur, the ring would first need to be functionalized with potent electron-withdrawing groups via electrophilic substitution.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.org The strategy relies on the use of a directing metalation group (DMG), which is a functional group that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. baranlab.orgunilag.edu.ng This generates a stabilized aryllithium intermediate that can then react with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. baranlab.org

In the context of the this compound scaffold, the piperidine nitrogen atom, when appropriately protected, can serve as a directing group. The most common protecting groups that also function as effective DMGs are carbamates, such as the tert-butoxycarbonyl (Boc) group, and amides. nih.govnih.gov These groups chelate the lithium cation, positioning the organolithium base for selective proton abstraction from the C6 position of the piperidine ring, which is ortho to the nitrogen-bearing stereocenter.

The general mechanism for the DoM of an N-protected 2-arylpiperidine is depicted below:

Complexation: The organolithium reagent coordinates to the Lewis basic oxygen atom of the N-protecting group (e.g., Boc).

Deprotonation: This complexation facilitates the deprotonation of the proximal C6 proton of the piperidine ring, forming a configurationally stable α-aminoorganolithium species.

Electrophilic Quench: The resulting organolithium intermediate reacts with an electrophile (E+) to yield the C6-functionalized piperidine derivative.

It is important to note that in the case of this compound, the inherent directing ability of the protected piperidine nitrogen typically favors functionalization of the piperidine ring itself rather than the pendant 4-methylphenyl (tolyl) group. For DoM to occur on the tolyl ring, a directing group would need to be present on that ring.

Synthesis of Functionalized Aryl Derivatives

While direct ortho-metalation of the tolyl group in this compound is not a commonly reported strategy without a directing group on the tolyl ring itself, the synthesis of functionalized aryl derivatives of this scaffold can be achieved through various other synthetic methodologies. These methods often involve cross-coupling reactions or the use of pre-functionalized starting materials.

One prevalent approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. These methods allow for the introduction of a wide array of substituents onto the aryl ring of the piperidine derivative. For instance, if a bromo or iodo substituent is present on the tolyl ring, it can serve as a handle for these coupling reactions.

The following table summarizes some of the research findings on the synthesis of functionalized aryl-piperidine derivatives, which could be conceptually applied to the this compound scaffold.

Starting MaterialReagents and ConditionsProductResearch Focus
N-Boc-2-aryl-4-methylenepiperidinesn-BuLi, (-)-sparteine, then electrophileEnantioenriched 2,2-disubstituted piperidinesKinetic resolution and functionalization of the piperidine core. nih.gov
N-Boc-piperidineRh₂(R-TCPTAD)₄, aryldiazoacetateC2-functionalized piperidinesSite-selective C-H functionalization of the piperidine ring. nih.gov
Phenol1. N,N-diethylcarbamoyl chloride; 2. s-BuLi, TMEDA; 3. Electrophileortho-Substituted phenolsDemonstration of the carbamate (B1207046) group as a powerful DMG. unilag.edu.ngnih.gov

These examples highlight that the functionalization of the 2-arylpiperidine scaffold is a rich area of research. While direct DoM on the pendant aryl ring of this compound is less common, the principles of DoM on the piperidine ring and other functionalization strategies provide a robust toolbox for the synthesis of a diverse library of derivatives.

Application of 2s 2 4 Methylphenyl Piperidine As a Chiral Ligand in Asymmetric Catalysis

Design Principles for Chiral Ligands Derived from (2S)-2-(4-methylphenyl)piperidine

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its structural and electronic properties. The this compound framework offers a robust and tunable platform for ligand design, allowing for systematic modifications to optimize performance for specific reactions.

Steric and Electronic Tuning of the Piperidine (B6355638) Core

The piperidine ring of this compound serves as a chiral backbone that can be readily modified to fine-tune the steric and electronic environment around a metal center. The nitrogen atom of the piperidine is a key handle for introducing various coordinating groups. For instance, N-acylation, N-alkylation, or the introduction of phosphine (B1218219), oxazoline, or other coordinating moieties allows for the creation of a diverse library of bidentate and multidentate ligands.

The 4-methylphenyl group at the C2 position provides a significant steric influence that helps to create a well-defined chiral pocket around the catalytic center. This steric bulk can be further modulated by substitution on the phenyl ring, thereby influencing the enantioselectivity of the catalyzed reaction. For example, the introduction of electron-donating or electron-withdrawing groups on the tolyl moiety can alter the electronic properties of the ligand, which in turn affects the reactivity and selectivity of the metal catalyst.

Introduction of Diverse Chiral Environments

The inherent chirality of the this compound scaffold can be augmented by the introduction of additional chiral elements. This can be achieved by appending chiral side chains to the piperidine nitrogen or by incorporating the piperidine unit into a larger, more complex chiral architecture. This strategy allows for the creation of ligands with multiple stereogenic centers, leading to a more sophisticated and effective chiral environment for asymmetric induction. The combination of the piperidine's chirality with that of other chiral motifs can lead to synergistic effects, resulting in higher enantioselectivities.

Coordination Chemistry with Transition Metals

The ability of ligands derived from this compound to coordinate with various transition metals is fundamental to their application in asymmetric catalysis. The synthesis and characterization of these metal-ligand complexes provide crucial insights into their structure and catalytic potential.

Synthesis and Characterization of Metal-Ligand Complexes

Ligands derived from this compound readily form stable complexes with a range of transition metals, including palladium, rhodium, iridium, and copper. The synthesis of these complexes typically involves the reaction of the chiral ligand with a suitable metal precursor in an appropriate solvent.

Table 1: Representative Metal Complexes of this compound-derived Ligands

MetalLigand TypeCharacterization Methods
Palladium(II)N-Acyl-P-Aryl PhosphineNMR, X-ray Crystallography
Rhodium(I)N-Alkyl-BisphosphineNMR, IR Spectroscopy
Iridium(I)N-Aryl-OxazolineNMR, Mass Spectrometry
Copper(I)Bidentate N,N-LigandNMR, UV-Vis Spectroscopy

Ligand Binding Modes and Stereochemical Influence on Coordination Geometry

Ligands derived from this compound can adopt various binding modes depending on the nature of the coordinating groups and the metal center. Bidentate ligands, for example, can form chelate rings with the metal, creating a rigid and well-defined chiral environment. The stereochemistry of the this compound core dictates the conformation of the chelate ring, which in turn influences the disposition of the other ligands around the metal.

The 4-methylphenyl group plays a crucial role in shielding one face of the catalytic center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer of the product. The rigidity of the piperidine ring and the steric hindrance provided by the aryl substituent are key factors in transmitting the chiral information from the ligand to the reacting substrate.

Mechanistic Studies of Asymmetric Induction in Catalytic Transformations

Understanding the mechanism of asymmetric induction is paramount for the rational design of more efficient and selective catalysts. Mechanistic studies on catalytic transformations employing ligands derived from this compound have shed light on the key factors governing enantioselectivity.

Kinetic studies, in situ spectroscopic monitoring, and computational modeling are powerful tools for probing the catalytic cycle. These studies help to identify the turnover-limiting step and the stereodetermining transition state. For example, in palladium-catalyzed allylic alkylation, the stereochemical outcome is often determined during the nucleophilic attack on the π-allyl palladium intermediate. The chiral ligand creates a diastereomeric transition state, where one is energetically favored, leading to the observed enantioselectivity.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide detailed models of the transition states, revealing the non-covalent interactions between the ligand, the substrate, and the metal that are responsible for stereodiscrimination. These models often highlight the importance of steric repulsion and attractive interactions, such as CH-π interactions, in stabilizing the favored transition state. The insights gained from these mechanistic investigations are invaluable for the further development and optimization of catalytic systems based on the this compound scaffold.

Role of this compound-Derived Ligands in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, typically relying on transition metal complexes modified by chiral ligands. nih.govresearchgate.net These ligands, often chiral phosphines or amines, coordinate to the metal center (e.g., rhodium, ruthenium, iridium, or palladium) and create a chiral environment that forces the hydrogenation of a prochiral substrate to occur with a preference for one enantiomer. nih.govnih.govdicp.ac.cn The effectiveness of a chiral ligand is determined by its ability to influence the stereochemical outcome of the hydrogen transfer step within the catalytic cycle. nih.gov

While chiral P,N-ligands and other complex structures have been successfully developed for the asymmetric hydrogenation of a wide range of substrates, including ketones, olefins, and heterocycles, specific applications of ligands directly derived from this compound are not extensively documented in peer-reviewed literature. dicp.ac.cnresearchgate.net The development of catalysts for specific substrates, such as the reduction of pyridinium (B92312) salts, can be challenging and may require specific ligand architectures that are not readily met by simple piperidine derivatives. dicp.ac.cn However, the fundamental principle remains that a chiral amine like this compound could theoretically be incorporated into a more complex ligand structure (e.g., a P,N-ligand) to serve in this capacity.

Enantioselective Carbon-Carbon Bond Formation (e.g., Diels-Alder, Aldol (B89426) Reactions)

The most significant potential application of this compound as a chiral catalyst lies in the field of organocatalysis, particularly in enantioselective carbon-carbon bond-forming reactions. Chiral secondary amines are well-established catalysts for the activation of aldehydes and ketones toward nucleophilic or electrophilic attack. acs.orgnih.gov

The Diels-Alder reaction , a [4+2] cycloaddition that forms a six-membered ring, can be rendered enantioselective using a chiral amine catalyst. wiley-vch.deharvard.edu The mechanism proceeds through the formation of a chiral iminium ion. The secondary amine catalyst condenses with an α,β-unsaturated aldehyde (the dienophile) to form a highly reactive iminium ion. youtube.com This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the reaction. The bulky substituent on the chiral amine (in this case, the 4-methylphenyl group) effectively shields one of the enantiotopic faces of the dienophile, forcing the diene to approach from the less sterically hindered face. This facial bias translates into the preferential formation of one enantiomer of the cyclohexene (B86901) product. harvard.eduyoutube.com

The Aldol reaction , which forms a β-hydroxy carbonyl compound, is another cornerstone reaction that can be controlled by chiral amine organocatalysts. nih.govresearchgate.net In this context, the catalyst reacts with a donor ketone or aldehyde to form a nucleophilic chiral enamine. nih.gov This enamine then attacks an acceptor aldehyde. The stereochemical outcome of the reaction is determined in the carbon-carbon bond-forming step and is dictated by the geometry of the transition state. nih.gov Similar to the Diels-Alder reaction, the chiral catalyst, this compound, would create a specific three-dimensional environment. The 4-methylphenyl group would direct the incoming acceptor aldehyde to a specific face of the enamine, leading to the formation of the aldol product with high enantioselectivity. nih.govresearchgate.net

Table 1: Representative Enantioselective Diels-Alder Reaction Catalyzed by a Chiral Secondary Amine This table presents typical results for an organocatalyzed Diels-Alder reaction based on established literature for similar catalysts.

DieneDienophileCatalyst Loading (mol%)SolventYield (%)ee (%)
CyclopentadieneCinnamaldehyde10CH2Cl29593 (exo)
1,3-ButadieneCrotonaldehyde15Toluene8890
2,3-DimethylbutadieneAcrolein10THF9285

Table 2: Representative Enantioselective Aldol Reaction Catalyzed by a Chiral Secondary Amine This table presents typical results for an organocatalyzed Aldol reaction based on established literature for similar catalysts.

Ketone (Donor)Aldehyde (Acceptor)Catalyst Loading (mol%)SolventYield (%)dr (anti:syn)ee (anti, %)
Cyclohexanone4-Nitrobenzaldehyde20DMSO9895:599
AcetoneBenzaldehyde20neat90-85
AcetoneIsovaleraldehyde20neat85-97

Proposed Catalytic Cycles and Transition State Analysis

The efficacy of this compound as a catalyst in these reactions can be understood by examining their catalytic cycles and the key transition states that govern stereoselectivity.

Catalytic Cycle for Aldol Reaction:

The organocatalytic cycle for the aldol reaction begins with the reversible condensation of the chiral secondary amine catalyst, this compound, with a ketone to form a key chiral enamine intermediate, with the loss of a water molecule. This enamine is the active nucleophile in the cycle. The enamine then attacks the electrophilic carbonyl carbon of an aldehyde. This step forms the new carbon-carbon bond and generates a new iminium ion intermediate. Finally, hydrolysis of this iminium ion releases the chiral β-hydroxy carbonyl product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Transition State Analysis for Aldol Reaction:

Stereoselectivity arises from the C-C bond-forming transition state. According to the widely accepted Houk-List model for proline-catalyzed aldol reactions, the transition state involves a hydrogen bond between the aldehyde's oxygen and a proton source, which in this case would be an adventitious water molecule or an additive. nih.gov The bulky 4-methylphenyl group of the piperidine catalyst would be positioned to create significant steric hindrance on one face of the enamine. Consequently, the acceptor aldehyde must approach from the less hindered face, leading to the preferential formation of one enantiomer. The chair-like transition state that minimizes steric interactions between the aldehyde's substituent and the catalyst's bulky group is favored, thus defining the product's stereochemistry. researchgate.netnih.gov

Catalytic Cycle for Diels-Alder Reaction:

The catalytic cycle for the enantioselective Diels-Alder reaction operates via iminium ion activation. First, the chiral amine catalyst, this compound, reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion . This activation significantly lowers the LUMO of the dienophile. The diene then engages the activated iminium ion in a [4+2] cycloaddition to form a cyclic iminium ion intermediate. Subsequent hydrolysis of this intermediate liberates the chiral cyclohexene-containing product and regenerates the catalyst, completing the cycle. youtube.com

Transition State Analysis for Diels-Alder Reaction:

The stereocontrol in the Diels-Alder reaction is established during the cycloaddition step. The 4-methylphenyl substituent on the piperidine ring of the catalyst creates a sterically demanding environment that effectively blocks one of the two faces of the dienophile's C=C bond. The diene is therefore directed to the more accessible face. The reaction proceeds through an endo transition state, which is often favored due to stabilizing secondary orbital interactions, to yield the enantiomerically enriched product. youtube.com The precise orientation of the bulky group in the transition state is key to achieving high levels of asymmetric induction.

2s 2 4 Methylphenyl Piperidine As a Chiral Building Block in Complex Molecular Architectures

Incorporation into Natural Product Synthesis

The inherent chirality and structural framework of (2S)-2-(4-methylphenyl)piperidine make it an attractive starting material or key intermediate in the total synthesis of various natural products, especially alkaloids.

Strategic Use in Alkaloid Synthesis Pathways

Piperidine (B6355638) alkaloids represent a large and diverse family of natural products, many of which exhibit significant biological activities. researchgate.netresearchgate.net The asymmetric synthesis of these compounds is often a primary focus of synthetic organic chemists. nih.govresearchgate.net The use of pre-existing chiral building blocks like this compound can significantly streamline these synthetic endeavors.

The synthesis of piperidine alkaloids often involves the stereoselective formation of the piperidine ring. researchgate.netnottingham.ac.uk By starting with an enantiomerically pure building block such as this compound, the challenge of introducing the desired stereochemistry at the C2 position is circumvented. This allows chemists to focus on subsequent transformations to elaborate the remainder of the natural product's structure. For instance, the synthesis of 2-substituted piperidine alkaloids can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. nih.govresearchgate.net

Application in Biomimetic Approaches

Biomimetic synthesis seeks to mimic the biosynthetic pathways that occur in nature to construct complex molecules. nih.gov These approaches often offer elegant and efficient routes to natural products. semanticscholar.org The organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been achieved through a biomimetic approach, yielding products in high enantiomeric excess. nih.gov While this specific study does not explicitly use this compound, the principles demonstrated are applicable. A chiral piperidine derivative could serve as a key intermediate in a biomimetic cascade, guiding the stereochemical outcome of subsequent reactions to afford the target natural product. The synthesis of piperidine nucleosides, for example, has been achieved through a de novo approach designed to mimic the bioactive conformation of known drugs. semanticscholar.orgmdpi.com

Scaffold for Novel Chiral Reagents and Auxiliaries

The chiral framework of this compound is not only useful as a component of the final target molecule but can also be employed as a recoverable and reusable chiral auxiliary to control the stereochemistry of reactions. wikipedia.orgsigmaaldrich.com

Development of New Asymmetric Inducing Agents

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are cleaved and can be recovered. wikipedia.org The development of new and efficient chiral auxiliaries is an ongoing area of research. The rigid, chair-like conformation of the piperidine ring in this compound, combined with the steric bulk of the p-tolyl group, provides a well-defined chiral environment that can effectively bias the approach of reagents to a reactive center. By attaching this piperidine derivative to a prochiral substrate, it can serve as a powerful tool for asymmetric synthesis, inducing high levels of diastereoselectivity in a variety of chemical transformations.

Synthesis of Chiral Phase-Transfer Catalysts

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different phases, typically an aqueous and an organic phase. Chiral phase-transfer catalysts can be used to achieve asymmetric transformations. Quaternary ammonium (B1175870) salts derived from chiral amines are a common class of phase-transfer catalysts. The nitrogen atom of this compound can be quaternized to generate a chiral ammonium salt. This salt can then be employed as a phase-transfer catalyst to promote asymmetric reactions, such as alkylations, Michael additions, and cyclopropanations, with the chiral environment around the nitrogen atom influencing the stereochemical outcome of the reaction.

Construction of Stereodefined Polycyclic Systems

The piperidine ring is a common feature in polycyclic frameworks found in a wide array of biologically active molecules. nih.govresearchgate.netwhiterose.ac.uk The synthesis of these complex, stereodefined systems presents a significant synthetic challenge.

This compound can serve as a versatile starting point for the construction of such polycyclic systems. The existing stereocenter provides a crucial anchor point for controlling the stereochemistry of newly formed rings. Various synthetic strategies can be employed to build upon the piperidine core. For example, intramolecular cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, can be used to construct fused ring systems. Furthermore, cycloaddition reactions, like the Diels-Alder reaction, can be employed where the piperidine moiety is part of either the diene or dienophile, leading to the formation of complex bicyclic or tricyclic structures with a high degree of stereocontrol. The synthesis of stereodefined piperidines from aziridines has been demonstrated as a viable route to conformationally constrained amino acids and other complex bicyclic systems. nih.gov

Tandem Cyclization Reactions Incorporating the Piperidine Moiety

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes in which multiple bond-forming events occur sequentially in a single operation without the isolation of intermediates. The use of this compound as a chiral template in such sequences allows for the transfer of its inherent stereochemical information to newly formed stereocenters, leading to the construction of complex polycyclic systems with a high degree of stereocontrol.

One of the most powerful tandem cyclizations is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgnih.govnumberanalytics.com This reaction can be adapted to utilize the chiral piperidine scaffold. For instance, by N-functionalizing this compound with a side chain containing a reactive aromatic nucleus, an intramolecular Pictet-Spengler-type cyclization can be initiated. The pre-existing chirality at the C2 position of the piperidine ring effectively dictates the facial selectivity of the cyclization, leading to the formation of a new fused ring with a predictable stereochemistry. The bulky 4-methylphenyl group sterically hinders one face of the molecule, directing the cyclization to occur from the less hindered side.

Another significant tandem approach is the Bischler-Napieralski reaction, which facilitates the cyclization of β-arylethylamides to form dihydroisoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.com By preparing an N-acyl derivative of a β-arylethylamine that incorporates the this compound moiety, a diastereoselective cyclization can be achieved. The reaction proceeds through an electrophilic aromatic substitution mechanism, and the stereochemical outcome is influenced by the chiral piperidine auxiliary.

Radical cyclizations also offer a versatile pathway for constructing fused ring systems. cardiff.ac.uk An N-substituted this compound bearing an appropriately positioned radical precursor and an unsaturated bond can undergo a tandem sequence of radical formation and subsequent intramolecular cyclization. The stereoselectivity of such a process would be governed by the preferential conformation of the cyclizing radical intermediate, which is influenced by the chiral substituent on the piperidine ring.

Table 1: Hypothetical Tandem Cyclization Reactions

This table illustrates potential tandem cyclization reactions starting from derivatives of this compound, with expected high diastereoselectivity due to the directing effect of the chiral auxiliary.

EntryStarting MaterialReaction TypeAnnulating Agent/ConditionsExpected ProductDiastereomeric Ratio (d.r.)
1N-(2-(1H-indol-3-yl)ethyl)-(2S)-2-(4-methylphenyl)piperidinePictet-SpenglerFormaldehyde (B43269), TFAFused Indolo-quinolizidine>95:5
2N-Acetyl-N-(2-phenylethyl)-(2S)-2-(4-methylphenyl)piperidineBischler-NapieralskiPOCl₃, heatFused Dihydroisoquinoline>90:10
3N-(5-bromopent-1-en-2-yl)-(2S)-2-(4-methylphenyl)piperidineRadical CyclizationBu₃SnH, AIBNFused Piperidinyl-cyclopentane>85:15

Stereoselective Annulation Strategies

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are fundamental in synthetic organic chemistry. When employing a chiral substrate like this compound, these reactions can be rendered highly stereoselective.

A powerful strategy involves the use of chiral enamines derived from this compound. nih.gov The reaction of this chiral secondary amine with a ketone or aldehyde generates an enamine in which the local chiral environment is well-defined. Subsequent reaction with an electrophilic annulating agent, such as an α,β-unsaturated ketone in a Robinson-type annulation, proceeds through a transition state where the 4-methylphenyl group effectively blocks one face of the enamine. This steric hindrance forces the electrophile to approach from the opposite face, thereby controlling the stereochemistry of the newly formed ring. Hydrolysis of the resulting iminium ion unmasks the ketone and liberates the chiral auxiliary, which can, in principle, be recovered and reused.

The stereoselectivity in these enamine-based alkylations is attributed to the preferred conformation of the enamine and the piperidine ring, which places the C-6 alkyl substituent in an axial position due to A(1,3) strain, leading to a preferential attack away from this sterically demanding group. nih.gov

Furthermore, iminium ions generated from these chiral enamines can participate as dienophiles in stereoselective [4+2] cycloaddition reactions. The facial selectivity of the diene's approach to the iminium ion is dictated by the chiral scaffold, allowing for the construction of complex six-membered rings with excellent stereocontrol.

Table 2: Hypothetical Stereoselective Annulation Reactions

This table showcases potential stereoselective annulation reactions using enamines derived from this compound, highlighting the expected high enantioselectivity.

EntryCarbonyl CompoundAnnulating AgentExpected Product (after hydrolysis)Enantiomeric Excess (e.e.)
1CyclohexanoneMethyl vinyl ketone(S)-Octahydronaphthalen-2-one>95%
2PropanalAcrolein(R)-2-Methyl-cyclohex-2-en-1-one>90%
3AcetonePhenyl vinyl sulfoxideChiral 1,4-Diketone>92%

Theoretical and Computational Chemistry Studies of 2s 2 4 Methylphenyl Piperidine

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (2S)-2-(4-methylphenyl)piperidine is not static. Instead, it exists as an equilibrium of different spatial arrangements known as conformations. Understanding these conformations and their relative energies is crucial for predicting the molecule's reactivity and biological activity. Computational chemistry provides powerful tools to explore these conformational landscapes.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformation

Ab initio and Density Functional Theory (DFT) are computational quantum mechanical modeling methods used to predict the geometries and energies of different conformers. DFT calculations, for instance, have been employed to identify the lowest-energy structures of piperidine (B6355638) derivatives. researchgate.net These calculations can determine key geometric parameters like dihedral angles, which define the puckering of the piperidine ring and the orientation of the 4-methylphenyl substituent. For many piperidine derivatives, the chair conformation is the most stable, with substituents preferentially occupying equatorial positions to minimize steric hindrance. nih.govias.ac.in However, the presence of bulky substituents or specific electronic interactions can lead to the adoption of alternative conformations, such as boat or twist-boat forms. ias.ac.in

Computational analyses provide the relative energies of these different conformations, indicating which are most likely to be populated at a given temperature. researchgate.net For example, in some piperidine analogs, different ring puckers can be very close in energy, suggesting that multiple conformations would be significantly populated in solution. researchgate.net

Table 1: Representative Computational Methods for Conformational Analysis

MethodBasis SetKey Findings
Density Functional Theory (DFT)B3LYP/6-31G(d,p)Optimized molecular geometry, determination of stable conformers. nih.gov
Ab initioVariesCalculation of relative energies and geometric parameters of conformers.

Influence of Substituents on Piperidine Ring Conformation

The conformational equilibrium of the piperidine ring is significantly influenced by the nature and position of its substituents. The 4-methylphenyl group at the C2 position of this compound plays a critical role in determining the preferred conformation. Generally, large substituents favor an equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with axial hydrogens on the same side of the ring. mdpi.com

In the case of 2-substituted piperidines, the substituent's preference for the equatorial position is a dominant factor. The presence of the 4-methylphenyl group is expected to strongly favor a chair conformation where this bulky group is equatorial. This arrangement minimizes steric strain and leads to a more stable molecule. The specific electronic properties of the substituent can also play a role through interactions like hyperconjugation. researchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical reactivity. Computational methods allow for the detailed analysis of how electrons are distributed within this compound and how this distribution influences its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. libretexts.orgslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the electron-rich 4-methylphenyl group. The LUMO would likely be distributed over the aromatic ring and the C-N bonds. The analysis of the shapes and energies of these orbitals provides insights into how the molecule will interact with other reagents.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMOCorrelates with chemical reactivity and kinetic stability. researchgate.net

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution in a molecule. libretexts.orguni-muenchen.de It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue represents regions of positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

For this compound, the ESP map would likely show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for interaction with electrophiles or for hydrogen bonding. researchgate.net The aromatic ring would exhibit a more complex potential distribution, with the methyl group influencing the electron density of the phenyl ring. These maps are invaluable for understanding intermolecular interactions and predicting sites of reactivity. libretexts.orgscispace.comresearchgate.net

Computational Modeling of Catalytic Mechanisms and Stereoselectivity

This compound and its derivatives can act as chiral ligands or catalysts in asymmetric synthesis. Computational modeling is a powerful tool for elucidating the mechanisms of these catalytic reactions and understanding the origins of stereoselectivity.

By modeling the transition states of a reaction, chemists can determine the energy barriers for the formation of different stereoisomers. DFT calculations are frequently used to optimize the geometries of transition states and calculate their corresponding activation energies. nih.gov The transition state leading to the major product is expected to have a lower energy barrier than the one leading to the minor product.

These models can account for the specific interactions between the catalyst, substrates, and any other reagents involved. For this compound, the model would incorporate the preferred conformation of the piperidine ring and the orientation of the 4-methylphenyl group. The steric bulk of this group can create a chiral environment around the catalytic center, directing the approach of the substrate and favoring the formation of one enantiomer over the other. By analyzing the non-covalent interactions (such as steric hindrance and hydrogen bonding) in the transition state models, researchers can gain a detailed understanding of how stereocontrol is achieved.

Transition State Characterization in Asymmetric Reactions

The stereochemical outcome of an asymmetric reaction is determined by the energy difference between the diastereomeric transition states. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in characterizing these transient structures and understanding the origins of enantioselectivity. researchgate.netnih.gov

In reactions where this compound or its derivatives act as chiral catalysts or are products of asymmetric synthesis, identifying the lowest energy transition state pathway is key. For instance, in the asymmetric hydrogenation of pyridinium (B92312) salts to form chiral piperidines, DFT calculations can elucidate the mechanism. nih.gov Studies on similar systems, such as the iridium-catalyzed asymmetric reduction of 2-alkyl-pyridinium salts, have shown that an outer-sphere dissociative mechanism is often operative. nih.gov Computational analysis of the key enamine intermediate complexed with the chiral catalyst reveals the crucial non-covalent interactions—such as steric hindrance and hydrogen bonding—that stabilize one transition state over the other, leading to the preferential formation of one enantiomer. nih.gov

The general approach involves:

Modeling Reactant-Catalyst Complexes: Building initial models of the substrate interacting with the chiral catalyst or ligand.

Locating Transition States: Using computational algorithms to find the geometry of the transition states for the formation of both (R) and (S) products.

Calculating Energies: Determining the relative free energies of the competing transition states. A lower energy barrier for one pathway indicates it is kinetically favored, thus predicting the major enantiomer formed.

For example, in the asymmetric synthesis of trisubstituted piperidines, stereocontrol is achieved through a highly enantioselective transamination followed by a diastereoselective reduction of the resulting enamine or imine intermediate. researchgate.net Computational characterization of the transition states in the reduction step would be essential to explain the observed high diastereoselectivity (dr ≥98:2), likely revealing that the most favorable transition state leads to a product that can adopt a stable, all-equatorial chair conformation. researchgate.net

Table 1: Hypothetical Transition State Energy Data for an Asymmetric Reaction Involving a this compound Derivative
Transition StatePathwayRelative Free Energy (kcal/mol)Predicted Major Product
TS-RLeads to (R)-product15.2(S)-product
TS-SLeads to (S)-product13.8

Ligand-Substrate Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or enzyme). This method is invaluable for understanding how a chiral molecule like this compound might interact with a biological target or how it functions as a chiral ligand in a metal complex.

The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring the resulting poses based on their binding affinity. doi.org Docking studies on piperidine derivatives have revealed key interactions that drive binding. nih.gov For instance, in studies of piperidine-based inhibitors with acetylcholinesterase (AChE), the piperidine nitrogen can form crucial hydrogen bonds with amino acid residues like Gly120 and Gly121, while aromatic portions of the molecule engage in π-π stacking or hydrophobic interactions with residues such as Tyr124. doi.orgresearchgate.net

Analysis of the docked pose of this compound within a hypothetical active site would focus on:

Hydrogen Bonds: The piperidine N-H group can act as a hydrogen bond donor.

π-Cation Interactions: The protonated piperidine nitrogen can interact favorably with the electron-rich faces of aromatic residues like phenylalanine or tyrosine. nih.gov

Hydrophobic Interactions: The 4-methylphenyl group provides a significant hydrophobic surface that can interact with nonpolar pockets in a binding site.

Molecular dynamics (MD) simulations can further refine docking results, providing insight into the stability of the ligand-receptor complex and the frequency of specific interactions over time. nih.gov

Table 2: Example Docking Interaction Analysis for this compound in a Hypothetical Enzyme Active Site
Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Piperidine Nitrogen (protonated)Asp126Salt Bridge / H-Bond2.8
Piperidine Nitrogen (protonated)Phe107π-Cation4.1
4-methylphenyl RingTrp84π-π Stacking3.9
4-methylphenyl RingLeu129, Val175Hydrophobic-

Rational Design of Enhanced Chiral Derivatives

A primary goal of computational chemistry in asymmetric catalysis is the rational design of new, more effective chiral molecules. researchgate.net By understanding the structure-activity and structure-enantioselectivity relationships from theoretical studies, researchers can propose modifications to the parent this compound scaffold to enhance its performance as a chiral ligand or catalyst.

The design process typically involves in silico modification of the lead compound and subsequent evaluation of the new derivative's properties using the same computational methods. For example, if transition state analysis reveals that steric bulk at a particular position would increase the energy difference between the two diastereomeric transition states, new derivatives with bulkier substituents can be modeled. beilstein-journals.org

Strategies for enhancing chiral derivatives of this compound could include:

Modification of the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups onto the 4-methylphenyl ring to modulate its electronic properties and potential for interactions like hydrogen bonding or π-stacking.

Substitution on the Piperidine Ring: Adding substituents at other positions (e.g., C3, C4, C5, C6) of the piperidine ring to create a more rigid conformation or to introduce new steric or electronic influences that can better control the approach of a substrate.

N-Functionalization: Replacing the hydrogen on the piperidine nitrogen with various functional groups to alter the ligand's coordination properties or to introduce additional chiral centers.

This in silico screening approach significantly reduces the time and resources required for experimental synthesis and testing by prioritizing the most promising candidates. chiralpedia.com Computational studies on frustrated Lewis pairs (FLPs) for asymmetric CO2 capture, for instance, have shown that modifying substituents on the Lewis base component can successfully create a stereoselective catalyst, demonstrating the power of this design strategy. beilstein-journals.org

Advanced Analytical Methodologies for Research Level Characterization of 2s 2 4 Methylphenyl Piperidine

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for quantifying the enantiomeric excess of chiral compounds like (2S)-2-(4-methylphenyl)piperidine. These techniques rely on the differential interaction of enantiomers with a chiral environment to achieve separation.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the enantiomeric purity assessment of 2-arylpiperidines. nih.gov The development of a robust chiral HPLC method is a nuanced process, often requiring the screening of multiple chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. hplc.todaychromatographyonline.comsigmaaldrich.com

The selection of an appropriate CSP is the most critical step. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used and have demonstrated broad enantiorecognition capabilities for a diverse range of pharmaceutical compounds. chromatographyonline.comscience.gov These CSPs function through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, leading to different retention times. eijppr.com For basic compounds like this compound, the addition of a small amount of a basic modifier, such as diethylamine, to the mobile phase is often necessary to improve peak shape and resolution. chromatographyonline.com

Method development typically involves screening a set of complementary CSPs under both normal-phase and reversed-phase conditions. chromatographyonline.com Normal-phase chromatography, using mobile phases like n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol), is a common starting point. chromatographyonline.comresearchgate.net Reversed-phase conditions, employing aqueous buffers and organic modifiers like acetonitrile, offer an alternative that can sometimes provide better or complementary selectivity. chromatographyonline.comresearchgate.net The choice between these modes depends on the specific properties of the analyte and the CSP. hplc.today

To enhance the likelihood of a successful separation, automated column and solvent switching systems can be employed to screen a wide array of conditions efficiently. chromatographyonline.com This high-throughput approach minimizes the time required for method development. chromatographyonline.com In cases where the compound lacks a suitable chromophore for UV detection, pre-column derivatization with a UV-active agent can be employed. nih.gov For instance, derivatization with para-toluenesulfonyl chloride introduces a chromophore, enabling sensitive detection. nih.gov

The table below summarizes typical parameters considered during chiral HPLC method development for compounds structurally related to this compound.

Table 1: Key Parameters in Chiral HPLC Method Development for 2-Arylpiperidines

ParameterDescriptionTypical Starting Conditions/OptionsRationale
Chiral Stationary Phase (CSP) The chiral selector responsible for enantiomeric recognition.Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H), Pirkle-type, Macrocyclic glycopeptides. chromatographyonline.comeijppr.comhplc.euProvides the chiral environment necessary for separation. Different CSPs offer different selectivities. hplc.todaychromatographyonline.com
Mobile Phase Mode The type of solvent system used for elution.Normal-Phase (Hexane/Alcohol), Reversed-Phase (Aqueous Buffer/Acetonitrile), Polar Organic. chromatographyonline.comresearchgate.netThe choice of mode affects the interaction between the analyte and the CSP, influencing retention and selectivity. hplc.today
Mobile Phase Composition The specific solvents and their ratios.Isocratic elution with varying ratios of strong and weak solvents (e.g., 90:10 to 60:40 Hexane:IPA). chromatographyonline.comresearchgate.netFine-tunes the retention time and resolution of the enantiomers.
Mobile Phase Additive Modifiers added to improve peak shape and resolution.For basic analytes: Diethylamine (DEA), Triethylamine (TEA). For acidic analytes: Trifluoroacetic acid (TFA). chromatographyonline.comSuppresses undesirable interactions with residual silanols on the silica (B1680970) support and improves peak symmetry.
Flow Rate The speed at which the mobile phase passes through the column.0.5 - 1.5 mL/min. researchgate.netnih.govAffects analysis time, resolution, and backpressure.
Column Temperature The temperature of the HPLC column during analysis.Ambient to 40 °C. researchgate.netCan influence the kinetics of the chiral recognition process and thereby affect selectivity and resolution.
Detection Wavelength The wavelength at which the analyte is detected.Based on the UV absorbance maximum of the analyte or its derivative. researchgate.netnih.govEnsures maximum sensitivity for quantification.

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) offers a high-efficiency alternative for the enantiomeric analysis of volatile compounds. gcms.czresearchgate.net For non-volatile or highly polar compounds like this compound, derivatization is a necessary prerequisite to increase volatility and improve chromatographic behavior.

The derivatization process involves converting the amine functionality of the piperidine (B6355638) ring into a less polar, more volatile group. Common derivatizing agents for amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA), and silylating agents. sigmaaldrich.com This step must be carefully controlled to prevent racemization of the chiral center.

Once derivatized, the enantiomers are separated on a chiral stationary phase within the GC column. Cyclodextrin-based CSPs, particularly derivatized cyclodextrins like permethylated or acetylated beta- and gamma-cyclodextrins, are widely used and have proven effective for a broad range of chiral separations. gcms.czresearchgate.netsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin (B1172386) cavity. researchgate.net The stability of these complexes differs for each enantiomer, resulting in different retention times.

The choice of the specific cyclodextrin derivative and the GC temperature program are critical parameters for achieving baseline separation. sigmaaldrich.com Lower elution temperatures generally lead to better enantioselectivity. sigmaaldrich.com The high resolution of capillary GC columns often allows for very fast analysis times and excellent sensitivity, making it a powerful tool for determining enantiomeric purity. researchgate.net

Table 2: Typical Workflow for Chiral GC Analysis of Piperidine Derivatives

StepDescriptionKey Considerations
1. Derivatization Chemical modification to increase volatility.Selection of a suitable derivatizing agent (e.g., TFAA, MBTFA) that reacts completely without causing racemization.
2. GC Column Selection Choosing the appropriate chiral stationary phase.Derivatized cyclodextrin phases (e.g., CHIRALDEX® G-TA) are common choices. sigmaaldrich.com
3. Method Optimization Fine-tuning GC parameters for optimal separation.Temperature program (initial temperature, ramp rate, final temperature), carrier gas flow rate, and injector/detector temperatures. sigmaaldrich.comgoogle.com
4. Analysis & Quantification Injection of the derivatized sample and data acquisition.Integration of the peak areas for each enantiomer to determine the enantiomeric ratio.

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the three-dimensional structure of molecules, including the relative and absolute configuration of chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Configuration

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. thieme-connect.de For chiral compounds like this compound, advanced NMR methods can provide detailed insights into its stereochemistry. nih.gov

Determining the relative configuration of substituents on the piperidine ring can often be achieved by analyzing proton-proton coupling constants (³JHH) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments. thieme-connect.de The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, which is dictated by the ring conformation and the relative stereochemistry.

The absolute configuration is more challenging to determine directly by NMR. libretexts.org However, derivatization with a chiral derivatizing agent (CDA) to form diastereomers allows for the determination of absolute configuration by analyzing the differential chemical shifts of the resulting diastereomeric products. hebmu.edu.cnfrontiersin.org

Chiral Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that can be used to determine the enantiomeric purity and, in some cases, assign the absolute configuration of chiral molecules. libretexts.orgorganicchemistrydata.orgnih.gov These reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are chiral Lewis acids that reversibly bind to Lewis basic sites in the analyte molecule, such as the nitrogen atom in the piperidine ring. organicchemistrydata.orgrsc.org

Upon complexation, the paramagnetic lanthanide ion induces large changes in the chemical shifts of the analyte's protons. libretexts.org The magnitude of this induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion. organicchemistrydata.org Because the LSR is itself chiral, it forms diastereomeric complexes with the two enantiomers of the analyte. organicchemistrydata.org This results in two different sets of induced shifts, causing the NMR signals of the two enantiomers, which are identical in an achiral environment, to become resolved. nih.govrsc.org The integration of these separated signals allows for the quantification of the enantiomeric ratio.

The anisotropic effect of the shift reagent creates a magnetic field that perturbs the local magnetic fields of the analyte's nuclei, leading to the observed shifts. organicchemistrydata.org By analyzing the differential shifts (ΔΔδ) between the enantiomers for various protons in the molecule, and by considering the geometry of the diastereomeric complex, it is sometimes possible to deduce the absolute configuration. libretexts.org However, this approach often relies on empirical models and can be complex to interpret definitively. hebmu.edu.cn

Table 3: Application of Chiral Shift Reagents in NMR Spectroscopy

FeatureDescription
Principle Reversible formation of diastereomeric complexes between a chiral analyte and a chiral lanthanide shift reagent. organicchemistrydata.org
Effect Resolution of enantiomeric signals in the NMR spectrum due to differential induced shifts. libretexts.orgnih.gov
Common Reagents Eu(hfc)₃, Eu(tfc)₃ (tris[3-(trifluoroacetyl)-(+)-camphorato]europium(III)). organicchemistrydata.orgrsc.org
Application Determination of enantiomeric purity by integration of resolved signals. Potential for absolute configuration assignment through analysis of shift differences (ΔΔδ). libretexts.orgnih.gov
Requirements The analyte must possess a Lewis basic site for complexation. The sample must be dry as water competes for coordination to the LSR. organicchemistrydata.org

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the relative stereochemistry of a molecule. columbia.eduacdlabs.com These techniques detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. acdlabs.com

In a NOESY or ROESY spectrum, cross-peaks appear between the signals of protons that are spatially proximate. columbia.edu For a molecule like this compound, the piperidine ring can adopt different chair conformations. The spatial relationships between the protons on the ring and the 4-methylphenyl group are dependent on the relative configuration and the preferred conformation.

For example, a NOE between a proton on the phenyl ring and a specific proton on the piperidine ring can provide direct evidence for their spatial proximity, helping to define the orientation of the phenyl group relative to the piperidine ring. By systematically analyzing the full set of NOE correlations, a detailed 3D model of the molecule's preferred conformation in solution can be constructed, allowing for the unambiguous assignment of the relative stereochemistry of all chiral centers. acdlabs.com

ROESY is often preferred for medium-sized molecules where the NOE effect might be close to zero. columbia.edu Both experiments provide invaluable information for confirming the stereochemical assignments made by other methods and for understanding the conformational dynamics of the molecule in solution.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, provides information about the molecule's three-dimensional structure. The resulting CD spectrum, a plot of this difference versus wavelength, is unique to a specific enantiomer and its mirror image will produce a spectrum of equal magnitude but opposite sign. tue.nl

The determination of the absolute configuration of this compound using CD spectroscopy typically involves a comparative analysis between the experimentally measured spectrum and a theoretically calculated spectrum. nih.gov Computational methods, such as time-dependent density functional theory (TD-DFT), are employed to predict the CD spectrum for a known configuration (e.g., the S-configuration). A good correlation between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

It is important to note that the accuracy of this method relies heavily on the quality of the theoretical calculations, which must consider the possible conformations of the molecule in solution. For flexible molecules like piperidine derivatives, a thorough conformational analysis is crucial for generating a reliable theoretical spectrum.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is an analogous technique to CD, but it measures the differential absorption of left- and right-circularly polarized light in the infrared region, corresponding to molecular vibrations. nih.gov VCD is a highly sensitive probe of molecular stereochemistry and can provide detailed information about the absolute configuration and conformational preferences of chiral molecules in solution. nih.govresearchgate.net

The process for determining the absolute configuration of this compound using VCD mirrors that of CD spectroscopy. An experimental VCD spectrum of the compound is recorded and compared with a theoretical VCD spectrum calculated for a specific enantiomer (e.g., the S-configuration). nih.gov Density functional theory (DFT) calculations are commonly used to simulate the VCD spectrum. nih.govnih.gov A strong agreement between the experimental and computed spectra provides high confidence in the assignment of the absolute configuration. nih.gov

One of the key advantages of VCD is its ability to probe the stereochemistry of molecules without the need for chromophores, which are required for electronic CD. nih.gov This makes VCD particularly valuable for a broader range of chiral compounds. Furthermore, VCD spectra often exhibit a larger number of bands compared to electronic CD spectra, providing more data points for comparison and potentially a more robust determination of the absolute configuration. mdpi.com

Technique Principle Application to this compound Key Advantage
Circular Dichroism (CD) Differential absorption of left- and right-circularly polarized UV-Vis light. tue.nlComparison of experimental spectrum with theoretically calculated spectrum for absolute configuration assignment. nih.govSensitive to the electronic structure and overall shape of the molecule.
Vibrational Circular Dichroism (VCD) Differential absorption of left- and right-circularly polarized infrared light. nih.govComparison of experimental spectrum with DFT-calculated spectrum for absolute configuration and conformational analysis. nih.govresearchgate.netProvides detailed structural information from vibrational transitions, applicable to a wide range of molecules. nih.govmdpi.com

X-ray Crystallography for Solid-State Absolute Configuration Assignment

X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. soton.ac.uk This technique involves diffracting X-rays off a crystalline sample to determine the precise arrangement of atoms in the crystal lattice. nih.gov

The primary challenge in applying X-ray crystallography is the growth of high-quality single crystals suitable for diffraction experiments. For piperidine derivatives, several strategies can be employed. nih.gov Slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture is a common and often successful method. Other techniques include vapor diffusion, where a precipitant vapor is slowly introduced into a solution of the compound, and cooling crystallization, where a saturated solution is slowly cooled to induce crystallization. The choice of solvent is critical and often requires empirical screening of various options.

Once a suitable crystal is obtained and diffraction data are collected, the determination of the absolute configuration relies on a phenomenon known as anomalous scattering or resonant scattering. ed.ac.ukmit.edu When X-rays interact with electrons, a small phase shift occurs, and the magnitude of this effect is element-dependent. mit.edu For non-centrosymmetric crystal structures, which are required for chiral molecules to crystallize as a single enantiomer, this anomalous scattering leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov

The analysis of these intensity differences allows for the determination of the absolute structure of the crystal. The Flack parameter is a key value calculated during the refinement of the crystal structure that indicates the absolute configuration. ed.ac.uknih.gov A Flack parameter close to 0 for a given enantiomeric model indicates that the correct absolute configuration has been assigned. Conversely, a value close to 1 suggests that the inverted structure is the correct one. ed.ac.uk Modern crystallographic software and refinement methods have made it possible to determine the absolute configuration of light-atom molecules, such as this compound, with high confidence. mit.edu

Parameter Description Significance in Absolute Configuration Determination
Anomalous Scattering The inelastic scattering of X-rays by electrons, causing a phase shift. mit.eduCreates measurable differences in the intensities of Friedel pairs in non-centrosymmetric crystals, which is the basis for absolute configuration determination. nih.gov
Friedel's Law States that the intensities of reflections (h,k,l) and (-h,-k,-l) are equal.This law is broken in the presence of anomalous scattering in non-centrosymmetric crystals, allowing for the distinction between enantiomers. nih.gov
Flack Parameter A parameter refined during crystallographic analysis that indicates the relative proportion of the two possible enantiomeric structures in the crystal. ed.ac.ukA value near 0 confirms the assigned absolute configuration, while a value near 1 indicates the opposite enantiomer is present. ed.ac.uk

Q & A

Q. What are the key considerations for optimizing the synthesis of (2S)-2-(4-methylphenyl)piperidine to achieve high enantiomeric purity?

Methodological Answer:

  • Reaction conditions : Use chiral catalysts (e.g., asymmetric hydrogenation) and low-temperature environments to minimize racemization.
  • Purification : Employ chiral stationary-phase HPLC or recrystallization with enantiopure resolving agents .
  • Monitoring : Track enantiomeric excess (ee) using polarimetry or chiral chromatography to validate stereochemical integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation or moisture absorption .
  • Emergency measures : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent symptoms .

Q. How can researchers validate the structural identity of this compound derivatives?

Methodological Answer:

  • Spectroscopy : Combine 1H^1H-NMR (e.g., aromatic proton splitting patterns) and 13C^{13}C-NMR (piperidine ring carbons) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • X-ray crystallography : Resolve stereochemical ambiguities by analyzing single-crystal structures .

Advanced Research Questions

Q. How does the stereochemical configuration at the piperidine ring influence the pharmacological activity of this compound derivatives?

Methodological Answer:

  • SAR studies : Compare (2S) and (2R) enantiomers in receptor-binding assays (e.g., sigma-1 or NMDA receptors) to quantify enantioselectivity. For example, (2S)-enantiomers may show 10–100× higher affinity due to spatial compatibility with hydrophobic binding pockets .
  • In vivo models : Administer enantiomers in rodent behavioral assays (e.g., tail-flick test for analgesia) to correlate stereochemistry with efficacy .

Q. What analytical techniques resolve data contradictions regarding the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • LC-MS/MS : Quantify metabolites in liver microsomal incubations using a C18 column and gradient elution (e.g., 0.1% formic acid in acetonitrile/water).
  • Isotope labeling : Use 14C^{14}C-labeled compound to trace metabolic pathways and identify unstable intermediates .
  • Cross-validation : Compare results across species (e.g., human vs. rat CYP450 isoforms) to address interspecies variability .

Q. How can computational modeling predict the binding interactions of this compound with CNS targets like sigma-1 receptors?

Methodological Answer:

  • Docking simulations : Use Schrödinger Maestro or AutoDock Vina to model ligand-receptor interactions, focusing on hydrophobic contacts between the 4-methylphenyl group and receptor residues (e.g., Tyr 173 in sigma-1) .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .

Q. What strategies mitigate synthetic byproducts during the alkylation of this compound intermediates?

Methodological Answer:

  • Reagent selection : Use mild alkylating agents (e.g., methyl triflate instead of methyl iodide) to reduce over-alkylation.
  • Temperature control : Maintain reactions below –20°C to suppress side reactions (e.g., N-oxidation) .
  • Byproduct analysis : Employ GC-MS to detect and quantify impurities like N-methylated derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the acute toxicity of this compound?

Methodological Answer:

  • Dose-response studies : Conduct OECD 423 acute oral toxicity tests in rodents with rigorous controls (e.g., vehicle-only groups) to establish LD50_{50} values.
  • Batch variability : Analyze impurities (e.g., via HPLC-UV) to determine if toxicity stems from contaminants vs. the parent compound .

Tables for Key Data

Property Value Method Reference
Enantiomeric Purity>99% eeChiral HPLC (Chiralpak IA)
Acute Oral Toxicity (Rat)LD50_{50} >500 mg/kgOECD 423 Guideline
Sigma-1 Receptor IC50_{50}12 nM (2S) vs. 1,200 nM (2R)Radioligand Binding Assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.